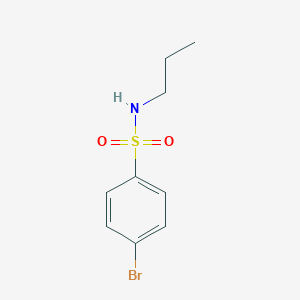

4-Bromo-n-propylbenzenesulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-N-propylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO2S/c1-2-7-11-14(12,13)9-5-3-8(10)4-6-9/h3-6,11H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZRKEJQELXKHAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNS(=O)(=O)C1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80188310 | |

| Record name | Benzenesulfonamide, p-bromo-N-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80188310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3476-19-5 | |

| Record name | 4-Bromo-N-propylbenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3476-19-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenesulfonamide, p-bromo-N-propyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003476195 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3476-19-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406257 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonamide, p-bromo-N-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80188310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties and Applications of 4-Bromo-n-propylbenzenesulfonamide

Introduction: The Benzenesulfonamide Scaffold as a Privileged Structure in Modern Chemistry

The benzenesulfonamide moiety is a cornerstone of medicinal chemistry and materials science, recognized as a "privileged structure" for its ability to bind to a wide array of biological targets. Its derivatives have led to the development of antibacterial drugs, diuretics, anticonvulsants, and kinase inhibitors for cancer therapy.[1][2][3] The specific substitution patterns on the aromatic ring and the sulfonamide nitrogen allow for fine-tuning of the molecule's steric and electronic properties, making it a versatile scaffold for rational drug design.

This technical guide provides a comprehensive, in-depth analysis of a specific derivative, 4-Bromo-n-propylbenzenesulfonamide . We will explore its core chemical properties, establish robust protocols for its synthesis and characterization, and contextualize its potential within the broader landscape of drug discovery. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a foundational understanding of this compound and its place within the esteemed sulfonamide family.

Molecular Identity and Physicochemical Properties

This compound is characterized by a 4-brominated phenyl ring attached to a sulfonamide group, which is, in turn, N-alkylated with a normal propyl chain. The presence of the bromine atom offers a strategic handle for further synthetic modifications, such as cross-coupling reactions, while the n-propyl group modulates the compound's lipophilicity and steric profile.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source |

| IUPAC Name | This compound | - |

| Molecular Formula | C₉H₁₂BrNO₂S | [4] |

| Molecular Weight | 278.17 g/mol | [5] |

| CAS Number | 851172-93-5 (for 3-bromo isomer) | [5] |

| Monoisotopic Mass | 276.977 g/mol | [4] |

| XLogP3 (Predicted) | 2.4 | [4] |

| Hydrogen Bond Donor Count | 1 | - |

| Hydrogen Bond Acceptor Count | 2 | - |

Note: Data for some properties are inferred from closely related isomers or analogues, a standard practice in the absence of specific experimental reports for the title compound.

Synthesis and Mechanistic Considerations

The most direct and widely adopted method for synthesizing N-alkylated benzenesulfonamides is the reaction of a corresponding sulfonyl chloride with a primary amine. This reaction proceeds via a nucleophilic attack of the amine's lone pair on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of hydrogen chloride.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for similar sulfonamide syntheses.[6][7] It is designed to be self-validating through the isolation of a solid product that can be purified and characterized.

-

Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve n-propylamine (1.0 eq) in dichloromethane (DCM, 20 mL).

-

Base Addition: Add a mild base, such as sodium bicarbonate (2.5 eq) as an aqueous solution, or pyridine (2.0 eq) as a solvent and acid scavenger. The use of a base is critical to neutralize the HCl byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

-

Reaction Initiation: To the stirring amine solution, add a solution of 4-bromobenzenesulfonyl chloride (1.2 eq) in DCM (10 mL) dropwise at room temperature. The slow addition helps to control any exotherm.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 18-24 hours. Progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the sulfonyl chloride starting material.

-

Work-up: Once the reaction is complete, separate the organic layer. Wash the organic layer sequentially with 1M HCl (to remove excess amine and pyridine), saturated sodium bicarbonate solution (to remove any remaining acid), and brine.

-

Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product. The rationale for purification via recrystallization (e.g., from an ethanol/water mixture) is to exploit differences in solubility between the desired product and any impurities, yielding a highly pure, crystalline solid.

Spectroscopic and Structural Characterization

Unambiguous structural confirmation is paramount. The following tables outline the predicted spectroscopic data for this compound, based on foundational spectroscopic principles and data from analogous structures.[8][9][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.7 | Doublet | 2H | Ar-H (ortho to SO₂) | Deshielded by the electron-withdrawing sulfonyl group. |

| ~ 7.6 | Doublet | 2H | Ar-H (ortho to Br) | Aromatic proton signals typically appear as a distinct AA'BB' system. |

| ~ 4.8 | Triplet (broad) | 1H | N-H | Broad signal due to quadrupole coupling and exchange; shift is concentration-dependent. |

| ~ 2.9 | Quartet | 2H | N-CH₂- | Adjacent to the electron-withdrawing sulfonamide nitrogen. |

| ~ 1.5 | Sextet | 2H | -CH₂-CH₂- | Shows coupling to both adjacent methylene and methyl groups. |

| ~ 0.9 | Triplet | 3H | -CH₃ | Characteristic signal for a terminal methyl group in an alkyl chain. |

Infrared (IR) Spectroscopy

Table 3: Key Predicted IR Absorptions

| Wavenumber (cm⁻¹) | Vibration Type | Significance |

| ~ 3250 | N-H Stretch | Indicates the presence of the sulfonamide N-H group. |

| ~ 1350 | Asymmetric SO₂ Stretch | Characteristic strong absorption for the sulfonyl group.[9] |

| ~ 1160 | Symmetric SO₂ Stretch | The second characteristic strong absorption for the sulfonyl group.[9] |

| ~ 1090 | C-N Stretch | - |

| ~ 550 | C-Br Stretch | Indicates the carbon-bromine bond. |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Interpretation | Rationale |

| 277 / 279 | [M]⁺ | Molecular ion peak showing a characteristic ~1:1 isotopic pattern due to the presence of one bromine atom (⁷⁹Br/⁸¹Br). |

| 235 / 237 | [M - C₃H₆]⁺ | Loss of propene via McLafferty rearrangement. |

| 220 / 222 | [Br-C₆H₄-SO₂NH₂]⁺ | Cleavage of the N-propyl bond. |

| 155 / 157 | [Br-C₆H₄]⁺ | Loss of the entire sulfonamide moiety. |

Reactivity and Potential for Derivatization

The reactivity of this compound is governed by three primary sites:

-

The Sulfonamide N-H Proton: This proton is weakly acidic and can be deprotonated by a strong base, allowing for further alkylation or other modifications at the nitrogen center.

-

The Aromatic Ring: While the sulfonyl group is strongly deactivating, the bromine atom directs electrophilic aromatic substitution to the positions ortho to it. However, more common and synthetically useful are reactions at the C-Br bond.

-

The Carbon-Bromine Bond: This is arguably the most valuable reactive site for drug development professionals. It serves as a versatile handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), enabling the introduction of a vast array of molecular fragments to build complexity and explore structure-activity relationships (SAR).

Potential Applications in Drug Discovery

While direct biological data for this compound is not widely published, the therapeutic value of the benzenesulfonamide scaffold is extensively documented. This compound represents a valuable starting point for library synthesis and lead optimization campaigns targeting several key enzyme families.

-

Carbonic Anhydrase (CA) Inhibition: Benzenesulfonamides are the archetypal CA inhibitors. Different isoforms are implicated in diseases like glaucoma, epilepsy, and cancer.[1][11] The N-propyl group and 4-bromo position of the title compound provide vectors for modification to achieve isoform selectivity.

-

Kinase Inhibition: Numerous kinase inhibitors incorporate the sulfonamide moiety. Derivatives have shown promise in treating glioblastoma by targeting receptor tyrosine kinases like TrkA.[3]

-

Enzyme Inhibition: The scaffold has demonstrated inhibitory activity against other crucial enzymes, including acetylcholinesterase (relevant for Alzheimer's disease), α-glycosidase (diabetes), and glutathione S-transferase (cancer).[2]

-

Ion Channel Modulation: Recent studies have identified benzenesulfonamide derivatives as potent inhibitors of the TRPV4 ion channel, presenting opportunities for treating acute lung injury.[12]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. tandfonline.com [tandfonline.com]

- 3. Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PubChemLite - 4-bromo-n-isopropylbenzenesulphonamide (C9H12BrNO2S) [pubchemlite.lcsb.uni.lu]

- 5. 1984-27-6|4-Bromo-N-isopropylbenzenesulfonamide|BLD Pharm [bldpharm.com]

- 6. prepchem.com [prepchem.com]

- 7. mdpi.com [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. lehigh.edu [lehigh.edu]

- 11. Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Exploration and structure-activity relationship research of benzenesulfonamide derivatives as potent TRPV4 inhibitors for treating acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]

The Unseen Potential: A Technical Guide to the Biological Activity of 4-Bromo Substituted Benzenesulfonamides

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides an in-depth exploration of 4-bromo substituted benzenesulfonamides, a class of compounds demonstrating significant and varied biological activities. Moving beyond a simple recitation of facts, this document delves into the causality behind experimental choices, providing a robust framework for understanding and advancing research in this promising area of medicinal chemistry. We will explore the synthesis, characterization, and diverse biological applications of these molecules, supported by detailed protocols and mechanistic insights.

Introduction: The Significance of the Sulfonamide Scaffold and the Role of Bromine Substitution

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, present in a wide array of therapeutic agents with antibacterial, anticancer, anti-inflammatory, and diuretic properties.[1] The versatility of the benzenesulfonamide scaffold allows for structural modifications that can fine-tune its biological activity. The introduction of a bromine atom at the 4-position of the benzene ring is a strategic choice in drug design. This substitution significantly alters the electronic and lipophilic properties of the molecule, which in turn can enhance its interaction with biological targets and improve its pharmacokinetic profile.[2] Understanding the impact of this specific substitution is key to unlocking the full therapeutic potential of this class of compounds.

Synthesis and Characterization: From Blueprint to Biologically Active Molecule

A reliable and reproducible synthesis is the foundation of any drug discovery program. For 4-bromo substituted benzenesulfonamides, a common and effective synthetic strategy involves a multi-step process beginning with a readily available starting material like bromobenzene.

General Synthetic Pathway

A representative synthesis of a 4-bromo substituted benzenesulfonamide derivative, N-(4-bromobenzenesulfonyl)benzamide, is outlined below. This pathway is chosen for its efficiency and the high purity of the resulting products.

Step 1: Chlorosulfonation of Bromobenzene

The initial step is an electrophilic aromatic substitution where bromobenzene is treated with chlorosulfonic acid to yield 4-bromobenzenesulfonyl chloride. The 4-position is favored due to the ortho-, para-directing effect of the bromine atom.

Step 2: Ammonolysis of 4-Bromobenzenesulfonyl Chloride

The resulting sulfonyl chloride is then reacted with ammonia in a nucleophilic substitution reaction to form 4-bromobenzenesulfonamide.

Step 3: N-Acylation of 4-Bromobenzenesulfonamide

Finally, the desired N-substituted derivative is obtained through acylation of the sulfonamide nitrogen. For example, reaction with benzoyl chloride in the presence of a base like pyridine yields N-(4-bromobenzenesulfonyl)benzamide.

Diagram of the Synthetic Workflow

Caption: A generalized workflow for the synthesis of N-(4-bromobenzenesulfonyl)benzamide.

Characterization Techniques

The identity and purity of the synthesized compounds are confirmed using a suite of analytical techniques. This self-validating system ensures the reliability of subsequent biological data.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are crucial for structural elucidation.[3]

-

¹H NMR: Provides information on the number and chemical environment of protons. Key signals include the amide proton (often a broad singlet), aromatic protons (showing characteristic splitting patterns), and protons of any substituents.

-

¹³C NMR: Reveals the number of unique carbon atoms. The carbonyl carbon of an amide and the carbons attached to the sulfonyl group and bromine atom have characteristic chemical shifts.[4]

-

-

Mass Spectrometry (MS): Determines the molecular weight of the compound and provides information about its fragmentation pattern, further confirming its structure.

-

Infrared (IR) Spectroscopy: Identifies the presence of key functional groups, such as the N-H and S=O stretches of the sulfonamide and the C=O stretch of the amide.

Diverse Biological Activities: A Multi-pronged Therapeutic Potential

4-Bromo substituted benzenesulfonamides have demonstrated a remarkable range of biological activities, positioning them as promising candidates for the development of new therapeutic agents.

Antimicrobial Activity

The classical mechanism of action for sulfonamide antibiotics is the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme essential for bacterial folic acid synthesis.[5][6] By mimicking the natural substrate, p-aminobenzoic acid (PABA), these compounds block the production of dihydrofolic acid, a precursor to DNA and RNA synthesis, ultimately leading to bacteriostasis.[6]

Proposed Mechanism of Action: Folic Acid Synthesis Inhibition

Caption: Competitive inhibition of DHPS by 4-bromo substituted benzenesulfonamides.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The antimicrobial efficacy of these compounds is quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible microbial growth.

| Compound Derivative | Staphylococcus aureus (MIC, µg/mL) | Escherichia coli (MIC, µg/mL) | Reference |

| N-(4-bromobenzenesulfonyl)benzamide analogue 1 | 16 | 32 | [1] |

| N-(4-bromobenzenesulfonyl)benzamide analogue 2 | 8 | 16 | [1] |

| Ciprofloxacin (Control) | 0.5-2 | 0.015-1 | [1] |

Anticancer Activity

The anticancer potential of sulfonamides is a rapidly expanding area of research. These compounds can exert their effects through various mechanisms, including the inhibition of carbonic anhydrases and the modulation of key signaling pathways involved in cell proliferation and survival.[7][8]

3.2.1. Carbonic Anhydrase Inhibition

Certain isoforms of carbonic anhydrase (CA), particularly CA IX and CA XII, are overexpressed in various tumors and contribute to the acidic tumor microenvironment, promoting cancer cell survival and metastasis.[3] Benzenesulfonamides are potent inhibitors of these enzymes, with the sulfonamide group coordinating to the zinc ion in the active site.[7]

Quantitative Data: Carbonic Anhydrase Inhibition (Ki)

The inhibitory potency is expressed as the inhibition constant (Ki), with lower values indicating stronger inhibition.

| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | Reference |

| 4-Bromo-benzenesulfonamide | 889 | 15.3 | 9.3 | [9] |

| Acetazolamide (Control) | 250 | 12 | 25 | [9] |

3.2.2. Modulation of Signaling Pathways

Recent studies suggest that some sulfonamide derivatives can interfere with critical cancer-related signaling pathways, such as the PI3K/Akt and MAPK pathways, which regulate cell growth, proliferation, and apoptosis.[10][11]

Potential Signaling Pathway Modulation

Caption: Potential inhibition of pro-survival signaling pathways by 4-bromo substituted benzenesulfonamides.

Quantitative Data: In Vitro Cytotoxicity (IC50)

The anticancer activity is often assessed by the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the growth of 50% of a cancer cell population.

| Compound Derivative | MDA-MB-231 (Breast Cancer) IC50 (µM) | IGR39 (Melanoma) IC50 (µM) | Reference |

| Benzenesulfonamide-imidazole derivative 1 | 20.5 ± 3.6 | 27.8 ± 2.8 | [12][13] |

| Benzenesulfonamide-imidazole derivative 2 | >50 | >50 | [12][13] |

Experimental Protocols: A Guide to Reproducible Research

The following are generalized protocols for key in vitro assays used to evaluate the biological activity of 4-bromo substituted benzenesulfonamides.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of a compound.[14]

-

Preparation of Compound Dilutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate containing appropriate growth medium (e.g., Mueller-Hinton Broth).

-

Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) and dilute it to the desired final concentration.

-

Inoculation and Incubation: Add the diluted inoculum to each well of the microtiter plate. Include positive (no compound) and negative (no bacteria) controls. Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that shows no visible bacterial growth.

Anticancer Cytotoxicity: MTT Assay

The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[2][5][15]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48-72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[5]

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.

Carbonic Anhydrase Inhibition Assay

This assay measures the inhibition of the esterase activity of carbonic anhydrase.[6][16]

-

Reagent Preparation: Prepare solutions of the carbonic anhydrase enzyme, the substrate (p-nitrophenyl acetate), and the test compound in an appropriate buffer (e.g., Tris-HCl).

-

Enzyme-Inhibitor Pre-incubation: In a 96-well plate, add the buffer, the test compound at various concentrations, and the enzyme solution. Incubate for a short period to allow for inhibitor binding.

-

Reaction Initiation: Initiate the reaction by adding the substrate solution to all wells.

-

Kinetic Measurement: Immediately measure the increase in absorbance at 400 nm over time using a microplate reader in kinetic mode. The rate of p-nitrophenol formation is proportional to the enzyme activity.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the Ki value.

Structure-Activity Relationship (SAR): Decoding the Molecular Design

The biological activity of 4-bromo substituted benzenesulfonamides is intricately linked to their chemical structure. Understanding these structure-activity relationships (SAR) is crucial for the rational design of more potent and selective drug candidates.

-

Role of the 4-Bromo Substituent: The bromine atom at the 4-position is a key feature. Its electron-withdrawing nature and lipophilicity can influence the compound's ability to cross cell membranes and interact with the target protein.[2]

-

The Sulfonamide Moiety: The -SO₂NH₂ group is essential for the carbonic anhydrase inhibitory activity, as it directly interacts with the zinc ion in the enzyme's active site.[7]

-

Substitutions on the Sulfonamide Nitrogen: Modifications at the sulfonamide nitrogen can significantly impact the compound's biological activity and selectivity. Introducing different aryl or alkyl groups can lead to derivatives with enhanced potency against specific targets.[17] For instance, the introduction of an imidazole ring has been shown to yield compounds with notable anticancer activity.[12][13]

Conclusion and Future Directions

4-Bromo substituted benzenesulfonamides represent a versatile and promising class of compounds with a wide range of biological activities. Their potential as antimicrobial, anticancer, and enzyme inhibitory agents warrants further investigation. Future research should focus on:

-

Synthesis of diverse libraries: Creating a broader range of derivatives with varied substitutions will allow for a more comprehensive exploration of the SAR.

-

In-depth mechanistic studies: Elucidating the precise molecular targets and signaling pathways affected by these compounds will provide a stronger basis for their therapeutic application.

-

In vivo evaluation: Promising in vitro candidates should be advanced to preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.[18][19]

The insights provided in this guide offer a solid foundation for researchers to build upon, paving the way for the development of novel and effective therapies based on the 4-bromo substituted benzenesulfonamide scaffold.

References

- 1. researchgate.net [researchgate.net]

- 2. Targeting MAPK Signaling in Cancer: Mechanisms of Drug Resistance and Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. rsc.org [rsc.org]

- 5. benchchem.com [benchchem.com]

- 6. rsc.org [rsc.org]

- 7. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Targeting the PI3K-AKT-mTOR signaling network in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Targeting the MAPK signaling pathway: implications and prospects of flavonoids in 3P medicine as modulators of cancer cell plasticity and therapeutic resistance in breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Marine compounds targeting the PI3K/Akt signaling pathway in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Structure-activity relationships (SAR) of triazine derivatives: Promising antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. rsc.org [rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. Structure-activity relationship study of arylsulfonylimidazolidinones as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. Discovery of CDC42 Inhibitors with a Favorable Pharmacokinetic Profile and Anticancer In Vivo Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

The Re-Emergence of a Veteran Drug Class: A Technical Guide to the Expanding Therapeutic Applications of Sulfonylureas

Abstract

For over half a century, sulfonylureas (SUs) have been a cornerstone in the management of type 2 diabetes mellitus (T2DM).[1][2][3] Their well-established mechanism of stimulating insulin secretion has provided glycemic control to millions. However, emerging research is illuminating a far broader therapeutic potential for this venerable class of drugs. This technical guide provides an in-depth exploration of the core pharmacology of sulfonylureas and ventures into their promising applications beyond glycemic control, including oncology, neurology, and cardiology. We will delve into the molecular mechanisms underpinning these effects, present relevant experimental data, and provide detailed protocols for researchers aiming to investigate these novel applications. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and harness the expanding therapeutic landscape of sulfonylureas.

Core Pharmacology of Sulfonylureas: Beyond a Simple Secretagogue

The primary therapeutic action of sulfonylureas in T2DM is the stimulation of insulin release from pancreatic β-cells.[1][4] This effect is mediated by their interaction with the ATP-sensitive potassium (K-ATP) channel, a complex protein structure crucial for cellular excitability.

The K-ATP Channel: The Molecular Target of Sulfonylureas

The K-ATP channel is a hetero-octameric complex composed of four pore-forming inward-rectifier potassium channel subunits (Kir6.x) and four regulatory sulfonylurea receptor (SUR) subunits.[5][6][7] There are two main isoforms of the SUR subunit, SUR1 and SUR2, which are encoded by different genes and exhibit distinct tissue distributions and pharmacological sensitivities.[5][7][8] SUR2 is further expressed as two splice variants, SUR2A and SUR2B.[5][7]

The tissue-specific expression of these SUR isoforms is critical to understanding the diverse effects of sulfonylureas:

| SUR Isoform | Kir Subunit | Primary Tissue Distribution | Key Functions |

| SUR1 | Kir6.2 | Pancreatic β-cells, Brain (neurons, astrocytes)[7] | Regulation of insulin secretion, neuronal excitability[7][8] |

| SUR2A | Kir6.2 | Cardiac and skeletal muscle[7] | Cardioprotection during ischemia[8] |

| SUR2B | Kir6.1/Kir6.2 | Smooth muscle, Adipose tissue[7] | Regulation of vascular tone[8] |

Mechanism of Action in Pancreatic β-Cells

In pancreatic β-cells, sulfonylureas bind with high affinity to the SUR1 subunit of the K-ATP channel.[6][9] This binding inhibits the channel's activity, leading to a decrease in potassium efflux and subsequent depolarization of the cell membrane. The depolarization activates voltage-gated calcium channels, causing an influx of calcium ions. This rise in intracellular calcium triggers the exocytosis of insulin-containing granules, thereby increasing insulin secretion into the bloodstream.[1][4][10]

Caption: Signaling pathway of sulfonylurea-induced insulin secretion in pancreatic β-cells.

Beyond their secretagogue effect, some studies suggest that sulfonylureas may also have extrapancreatic actions, such as enhancing insulin sensitivity in peripheral tissues and reducing hepatic glucose production.[4][11]

Established Therapeutic Application: Type 2 Diabetes Mellitus

Sulfonylureas have been a mainstay in T2DM treatment for decades, effectively lowering glycated hemoglobin (HbA1c) by 1% to 1.25%.[2] They are often used as monotherapy or in combination with other oral antidiabetic agents like metformin.[2]

Generations of Sulfonylureas

Sulfonylureas are broadly classified into first and second-generation agents. Second-generation drugs, such as glipizide, glyburide (glibenclamide), and glimepiride, are more potent and generally have a better safety profile than the first-generation agents.[1][4]

| Generation | Examples | Key Characteristics |

| First-generation | Tolbutamide, Chlorpropamide | Lower potency, longer half-life, higher risk of hypoglycemia and drug interactions.[1][4] |

| Second-generation | Glipizide, Glyburide (Glibenclamide), Glimepiride, Gliclazide | Higher potency, shorter half-life (generally), lower risk of adverse effects compared to first-generation.[1][4] |

Clinical Considerations and Limitations

Despite their efficacy, the use of sulfonylureas is associated with certain adverse effects, most notably hypoglycemia and weight gain.[4][9] The risk of hypoglycemia is a significant concern, particularly in elderly patients and those with renal impairment.[4][12] There has also been ongoing debate regarding the cardiovascular safety of sulfonylureas, with some observational studies suggesting an increased risk of cardiovascular events, though findings from randomized controlled trials have been less consistent.[9][13][14][15][16]

Emerging Therapeutic Frontiers: Repurposing Sulfonylureas

The widespread expression of K-ATP channels throughout the body has opened exciting avenues for repurposing sulfonylureas for non-diabetic conditions.

Oncology: A Potential Ally in Cancer Therapy

Emerging evidence suggests that sulfonylureas may possess anticancer properties.[17] Several mechanisms have been proposed:

-

Inhibition of K-ATP Channels in Cancer Cells: K-ATP channels are expressed in various cancer cells and their inhibition by sulfonylureas, particularly glibenclamide, has been shown to induce apoptosis and reduce cancer cell growth in vitro and in vivo.[17][18]

-

Modulation of Multidrug Resistance: Some sulfonylureas may inhibit the function of ATP-binding cassette (ABC) transporters, which are involved in multidrug resistance in cancer cells.[17] This could potentially enhance the efficacy of conventional chemotherapy.

-

Synergistic Effects with Chemotherapy: Studies have shown that combining sulfonylureas, such as glimepiride, with chemotherapeutic agents like doxorubicin can result in synergistic cytotoxic effects in various cancer cell lines.[17]

Caption: Proposed anticancer mechanisms of sulfonylureas.

Neurology: Neuroprotection and Beyond

The expression of SUR1 in the central nervous system has led to investigations into the neurological effects of sulfonylureas.

-

Neuroprotection in Ischemic Stroke: In rodent models of stroke, the SUR1-regulated NC-Ca-ATP channel is upregulated, and its blockade with glibenclamide has been shown to reduce cerebral edema, infarct volume, and mortality.[19] Some clinical studies in patients with type 2 diabetes have suggested that sulfonylurea use at the time of an acute ischemic stroke may be associated with better neurological outcomes.[19]

-

Neonatal Diabetes with Neurological Features: In rare forms of neonatal diabetes caused by mutations in the K-ATP channel genes (KCNJ11 and ABCC8), sulfonylurea therapy not only improves glycemic control but has also been shown to lead to measurable improvements in neuropsychomotor impairments.[20][21]

Cardiovascular System: A Complex Relationship

The role of sulfonylureas in cardiovascular health is complex and continues to be an area of active research. While some studies have raised concerns about increased cardiovascular risk, newer generation sulfonylureas, such as gliclazide, appear to have a more favorable cardiovascular profile.[1][22] The differential effects are likely due to the varying selectivity of sulfonylureas for pancreatic SUR1 over cardiovascular SUR2A receptors.[1]

Experimental Protocols for Investigating Sulfonylurea Effects

To facilitate further research into the novel applications of sulfonylureas, this section provides detailed, step-by-step methodologies for key experiments.

In Vitro Assessment of Sulfonylurea Cytotoxicity in Cancer Cell Lines

This protocol outlines a standard MTT assay to determine the cytotoxic effects of sulfonylureas on cancer cells.

Materials:

-

Cancer cell line of interest (e.g., MCF-7 breast cancer cells)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Sulfonylurea of interest (e.g., Glimepiride)

-

Doxorubicin (as a positive control and for combination studies)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well plates

-

Plate reader

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Drug Treatment: Prepare serial dilutions of the sulfonylurea and doxorubicin in culture medium. Remove the old medium from the wells and add 100 µL of the drug solutions (single agent or in combination). Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

-

MTT Assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

In Vivo Evaluation of Antihyperglycemic Activity in a Diabetic Mouse Model

This protocol describes the induction of diabetes in mice using streptozotocin (STZ) and the subsequent evaluation of the antihyperglycemic effects of a novel sulfonylurea.[23]

Materials:

-

Male mice (e.g., CD-1)

-

Streptozotocin (STZ)

-

Citrate buffer (0.1 M, pH 4.5)

-

Sulfonylurea compound to be tested

-

Standard sulfonylurea (e.g., Glimepiride) as a positive control

-

Glucometer and test strips

Procedure:

-

Induction of Diabetes: Induce diabetes by a single intraperitoneal injection of STZ (e.g., 60 mg/kg) dissolved in citrate buffer.[24] Monitor blood glucose levels after 72 hours; mice with fasting blood glucose levels above 250 mg/dL are considered diabetic.

-

Animal Grouping: Divide the diabetic mice into groups: vehicle control, test sulfonylurea group(s) (different doses), and positive control group (e.g., Glimepiride).

-

Drug Administration: Administer the respective treatments orally or via intraperitoneal injection.

-

Blood Glucose Monitoring: Measure blood glucose levels from the tail vein at various time points (e.g., 0, 30, 60, 90, 120, and 180 minutes) after drug administration.

-

Data Analysis: Calculate the percentage change in blood glucose levels from the initial fasting levels for each group and compare the efficacy of the test compound with the control groups.

Caption: Experimental workflow for in vivo evaluation of antihyperglycemic activity.

Future Directions and Conclusion

The journey of sulfonylureas is a compelling example of how a deep understanding of a drug's mechanism of action can unveil a much broader therapeutic potential than initially conceived. While their role in diabetes management is evolving with the advent of newer therapies, their potential in oncology and neurology is just beginning to be explored. Future research should focus on:

-

Developing Isoform-Selective Sulfonylureas: Designing compounds with higher selectivity for specific SUR isoforms could maximize therapeutic effects in target tissues while minimizing off-target side effects.

-

Clinical Trials for Non-Diabetic Indications: Rigorous clinical trials are needed to validate the promising preclinical findings in cancer and neurological disorders.

-

Combination Therapies: Investigating the synergistic effects of sulfonylureas with existing therapies for cancer and other diseases could lead to more effective treatment regimens.

References

- 1. Sulfonylureas and their use in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sulfonylureas - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Sulfonylureas in the Treatment of Type 2 Diabetes Mellitus: A Fresh Look and New Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Video: Oral Hypoglycemic Agents: Sulfonylureas [jove.com]

- 5. neurology.org [neurology.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Sulfonylurea receptor - Wikipedia [en.wikipedia.org]

- 8. Function and distribution of the SUR isoforms and splice variants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Molecular action of sulphonylureas on KATP channels: a real partnership between drugs and nucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Sulfonylureas enhance in vivo the effectiveness of insulin in type 1 (insulin dependent) diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. diabetesjournals.org [diabetesjournals.org]

- 13. Cardiovascular Events in Individuals Treated With Sulfonylureas or Dipeptidyl Peptidase 4 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. diabetesjournals.org [diabetesjournals.org]

- 15. Sulphonylureas and risk of cardiovascular disease: systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. cmaj.ca [cmaj.ca]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. ahajournals.org [ahajournals.org]

- 20. diabetesjournals.org [diabetesjournals.org]

- 21. Sulfonylurea for improving neurological features in neonatal diabetes: A systematic review and meta-analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Latest Evidence on Sulfonylureas: What’s New? - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. preprints.org [preprints.org]

1H NMR and 13C NMR of brominated benzenesulfonamides

An In-Depth Technical Guide to ¹H and ¹³C NMR of Brominated Benzenesulfonamides

Authored by a Senior Application Scientist

Introduction: The Structural Cornerstone of Drug Discovery

In the landscape of modern medicinal chemistry, the benzenesulfonamide scaffold is a privileged structure, forming the core of numerous therapeutic agents. Its prevalence underscores the critical need for precise and unambiguous structural characterization, a cornerstone of the drug discovery and development pipeline.[1][2][3][4] Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique for providing detailed atomic-level information about molecular structure, configuration, and conformation.[1][5] This guide offers researchers, scientists, and drug development professionals a comprehensive exploration of the ¹H and ¹³C NMR spectroscopy of brominated benzenesulfonamides, a class of compounds frequently encountered as either final products or key intermediates. We will delve into the fundamental principles governing their spectral appearances, provide practical guidance for interpretation, and detail robust experimental protocols.

Foundational Principles: Decoding the Spectra of Aromatic Systems

A deep understanding of NMR spectra begins with appreciating the unique electronic environment of the benzene ring and the profound influence of its substituents.

The Aromatic Ring Current and Chemical Shift

The six π-electrons of a benzene ring are delocalized, and when placed in an external magnetic field (B₀), they circulate to create a diamagnetic ring current. This induced current generates its own magnetic field, which opposes the external field inside the ring but reinforces it on the outside. Consequently, the protons attached to the ring experience a stronger effective magnetic field, causing them to be "deshielded" and to resonate at a characteristically high chemical shift (downfield), typically around 7.3 ppm for unsubstituted benzene.[6][7]

The Role of Substituents: Electron Donating vs. Withdrawing

Substituents dramatically alter the electronic landscape of the benzene ring, thereby influencing the chemical shifts of the ring's protons and carbons.[6][7][8]

-

Electron-Withdrawing Groups (EWGs): These groups pull electron density away from the aromatic ring, primarily from the ortho and para positions. This reduction in electron density deshields the nearby nuclei, causing their NMR signals to shift further downfield to higher ppm values.[6][7][9]

-

Electron-Donating Groups (EDGs): These groups push electron density into the ring, increasing the electron density at the ortho and para carbons. This "shields" the attached nuclei from the external magnetic field, causing their signals to shift upfield to lower ppm values.[9][10]

Spin-Spin Coupling in Aromatic Systems

The interaction between the magnetic fields of non-equivalent protons on adjacent carbons leads to signal splitting, a phenomenon known as spin-spin or J-coupling. The magnitude of this coupling (the coupling constant, J, measured in Hz) provides valuable information about the relative positions of protons on the ring.

-

Ortho-coupling (³JHH): Coupling between protons on adjacent carbons. Typically the largest, ranging from 7-10 Hz.

-

Meta-coupling (⁴JHH): Coupling between protons separated by two bonds. Much smaller, typically 2-3 Hz.

-

Para-coupling (⁵JHH): Coupling between protons on opposite sides of the ring. Usually very small (0-1 Hz) and often not resolved.

Analyzing the Substituents: -SO₂NHR and -Br

The spectral appearance of a brominated benzenesulfonamide is a direct consequence of the combined electronic effects of its two substituents.

The Sulfonamide Group (-SO₂NHR)

The sulfonamide moiety is a potent electron-withdrawing group . The highly electronegative oxygen atoms pull electron density away from the sulfur atom, which in turn withdraws density from the benzene ring through both inductive and resonance effects. This leads to a significant deshielding of the aromatic protons and carbons, especially those at the ortho and para positions.[11][12]

The Bromine Atom (-Br)

Bromine exhibits a dual electronic nature:

-

Inductive Effect (-I): As an electronegative halogen, bromine withdraws electron density from the ring through the sigma bond, which is a deshielding effect.

-

Resonance Effect (+R): Bromine's lone pair electrons can be delocalized into the π-system of the ring, donating electron density. This is a shielding effect that primarily influences the ortho and para positions.

For bromine, the inductive withdrawal effect is generally stronger than the resonance donation, resulting in a net deactivation of the ring. However, the resonance effect still partially counteracts the deshielding, making its influence complex. Furthermore, in ¹³C NMR, bromine exhibits a pronounced "heavy atom effect," where the ipso-carbon (the carbon directly attached to the bromine) is significantly shielded (shifted upfield) contrary to what electronegativity alone would predict.[13]

Caption: Substituent effects on the benzene ring.

¹H NMR Spectral Interpretation

The aromatic region of the ¹H NMR spectrum (typically 6.5-8.5 ppm) provides a fingerprint of the substitution pattern.

The sulfonamide proton (-SO₂NH-) itself usually appears as a broad singlet. Its chemical shift is highly variable (can range from ~5 to 12 ppm) and depends on concentration, solvent, and temperature. In the presence of D₂O, this proton will exchange, causing the signal to disappear, which is a useful diagnostic test.[14]

Predicted ¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz)

The following table provides estimated values for bromobenzenesulfonamide isomers, referenced against benzene at 7.27 ppm. Actual values will vary based on the 'R' group of the sulfonamide and the solvent.

| Position | 2-Bromo Isomer (ABCD System) | 3-Bromo Isomer | 4-Bromo Isomer (AA'BB' System) |

| H-2 | — | ~8.0 (t, J ≈ 2) | ~7.8 (d, J ≈ 8.5) |

| H-3 | ~7.8 (dd, J ≈ 8, 2) | ~7.9 (ddd, J ≈ 8, 2, 1) | ~7.7 (d, J ≈ 8.5) |

| H-4 | ~7.5 (td, J ≈ 8, 2) | ~7.4 (t, J ≈ 8) | ~7.7 (d, J ≈ 8.5) |

| H-5 | ~7.6 (td, J ≈ 8, 2) | ~7.8 (ddd, J ≈ 8, 2, 1) | ~7.8 (d, J ≈ 8.5) |

| H-6 | ~8.0 (dd, J ≈ 8, 2) | — | — |

-

4-Bromobenzenesulfonamide: The symmetry of the para-substitution results in a deceptively simple spectrum. The protons at C2/C6 are equivalent, as are the protons at C3/C5. This gives rise to two signals, each appearing as a doublet due to ortho-coupling, creating a characteristic AA'BB' pattern.[6][7]

-

Other Isomers: The lower symmetry of ortho and meta isomers leads to more complex spectra with four distinct signals, often with overlapping multiplets. Detailed analysis of the coupling constants is essential for unambiguous assignment.[15]

¹³C NMR Spectral Interpretation

The aromatic region for ¹³C NMR is typically between 110-160 ppm.[6] Proton-decoupled ¹³C spectra show a single peak for each unique carbon atom, making it a powerful tool for confirming isomerism.

Key Features and Predicted ¹³C Chemical Shifts (δ, ppm)

| Position | 2-Bromo Isomer | 3-Bromo Isomer | 4-Bromo Isomer |

| C-1 (C-S) | ~141 | ~143 | ~140 |

| C-2 | ~122 (Shielded by Br) | ~138 | ~129 |

| C-3 | ~135 | ~122 (Shielded by Br) | ~129 |

| C-4 | ~128 | ~131 | ~128 (Shielded by Br) |

| C-5 | ~132 | ~126 | ~129 |

| C-6 | ~128 | ~130 | ~129 |

-

Ipso-Carbons: The carbon directly attached to the sulfonamide group (C-1) is significantly deshielded and appears far downfield.[9] Conversely, the carbon attached to the bromine (C-Br) is strongly shielded due to the heavy atom effect and appears at a much higher field (lower ppm) than might be expected.[13] This is a key diagnostic feature.

-

Symmetry: As in ¹H NMR, the symmetry of the para-isomer results in fewer signals (four) compared to the ortho- and meta-isomers, which will each show six distinct signals for the aromatic carbons.[16]

-

DEPT Analysis: DEPT-90 and DEPT-135 experiments can be used to differentiate between quaternary carbons (C-S, C-Br), which will be absent or point in a different direction, and protonated carbons (CH), which will give positive signals.[17]

Experimental Protocols: A Self-Validating System

The integrity of NMR data is predicated on meticulous experimental technique. The following protocols are designed to ensure high-quality, reproducible results.

Sample Preparation

The causality behind this protocol is to ensure a homogeneous sample at an appropriate concentration, free of particulate matter that can degrade spectral quality.

-

Mass Measurement: Accurately weigh 5-10 mg of the brominated benzenesulfonamide for ¹H NMR, or 20-30 mg for ¹³C NMR, into a clean, dry vial.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common choices. DMSO-d₆ is often preferred for sulfonamides as it can help resolve the N-H proton signal.[18][19]

-

Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[20] Gently vortex or swirl to ensure complete dissolution.

-

Filtration: To remove any suspended impurities, filter the solution through a small plug of cotton wool or glass wool placed in a Pasteur pipette, directly into a clean NMR tube.[20]

-

Capping and Labeling: Securely cap the NMR tube and label it clearly.

Spectral Acquisition

These parameters represent a standard starting point for acquiring high-quality spectra for small organic molecules. They are chosen to balance signal-to-noise with experimental time.

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems).[18]

-

Spectral Width (SW): A range of -2 to 12 ppm is generally sufficient.

-

Number of Scans (NS): 8 to 16 scans.

-

Relaxation Delay (D1): 1-2 seconds. This delay allows for the protons to return to equilibrium between pulses, ensuring accurate integration.

-

Acquisition Time (AQ): 2-4 seconds.

¹³C NMR Acquisition:

-

Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30').[18] This removes C-H coupling, simplifying the spectrum to single lines for each carbon.

-

Spectral Width (SW): A range of 0 to 200 ppm is appropriate.

-

Number of Scans (NS): This is highly dependent on sample concentration, but typically ranges from 256 to 1024 scans.

-

Relaxation Delay (D1): 2-5 seconds. Carbon nuclei relax more slowly than protons, requiring a longer delay for quantitative accuracy.

-

Acquisition Time (AQ): 1-2 seconds.

Caption: Standard workflow for NMR analysis.

Conclusion

The ¹H and ¹³C NMR spectra of brominated benzenesulfonamides are rich with structural information. A systematic approach to interpretation, grounded in the fundamental principles of chemical shifts and coupling constants, allows for the confident elucidation of their structure. By recognizing the characteristic electronic influences of the sulfonamide and bromine substituents—in particular, the general deshielding from the EWG and the unique heavy atom shielding effect in ¹³C NMR—researchers can effectively distinguish between isomers and verify the integrity of their molecules. The robust protocols provided herein serve as a reliable foundation for acquiring high-quality data, an indispensable requirement for advancing drug discovery and development programs.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. azooptics.com [azooptics.com]

- 3. walshmedicalmedia.com [walshmedicalmedia.com]

- 4. NMR Spectroscopy in Drug Discovery and Development [labome.com]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]

- 7. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]

- 8. Substituent Effects on Benzene Rings - ChemistryViews [chemistryviews.org]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. znaturforsch.com [znaturforsch.com]

- 13. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 14. rsc.org [rsc.org]

- 15. youtube.com [youtube.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 18. benchchem.com [benchchem.com]

- 19. Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities [mdpi.com]

- 20. m.youtube.com [m.youtube.com]

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 4-Bromo-n-propylbenzenesulfonamide

Abstract

This technical guide provides a comprehensive analysis of the mass spectrometric fragmentation behavior of 4-bromo-n-propylbenzenesulfonamide. Designed for researchers, scientists, and professionals in drug development, this document delves into the core fragmentation pathways under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions. By elucidating the underlying mechanisms, this guide offers predictive insights for structural confirmation, impurity profiling, and metabolic studies involving this class of compounds. Methodologies are detailed to ensure scientific rigor and reproducibility, supported by authoritative citations and visual representations of fragmentation cascades.

Introduction

This compound belongs to the arylsulfonamide class, a scaffold of significant interest in medicinal chemistry and drug discovery due to its wide range of biological activities. Mass spectrometry (MS) is an indispensable tool for the structural characterization of such molecules. Understanding the specific fragmentation patterns is paramount for unambiguous identification in complex matrices, such as during reaction monitoring, metabolite identification, or forensic analysis. The presence of the bromine atom, the flexible n-propyl chain, and the sulfonamide linkage results in a rich and predictable fragmentation spectrum, which, when properly interpreted, can provide definitive structural information. This guide will explore these pathways in detail.

Core Fragmentation Principles

The fragmentation of this compound is governed by the intrinsic chemical properties of its functional groups under the energetic conditions of mass spectrometry. Key bond cleavages are initiated at the sulfonamide S-N and C-S bonds, the N-alkyl bond, and through rearrangements involving the aromatic ring.

-

Electron Ionization (EI): This high-energy technique typically generates a radical cation (M•+) and induces extensive fragmentation. The resulting spectrum is highly reproducible and provides a structural "fingerprint."

-

Electrospray Ionization (ESI): A softer ionization technique, ESI typically forms a protonated molecule, [M+H]⁺, in positive ion mode. Fragmentation is then induced via collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS), often revealing information about the molecule's core structure through characteristic neutral losses.[1][2]

A critical feature in the mass spectrum of this compound is the isotopic signature of bromine. Naturally occurring bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio.[3] Consequently, any fragment containing a bromine atom will appear as a pair of peaks (a doublet) separated by two mass-to-charge units (m/z), with nearly equal intensity.[3] This provides a powerful diagnostic tool for tracking bromine-containing fragments.

Electron Ionization (EI-MS) Fragmentation Pathway

Under EI conditions, the this compound molecule will first form a molecular ion (M•+). The fragmentation cascade from this ion is complex and involves several competing pathways.

dot graph "EI_Fragmentation_Pathway" { graph [layout=dot, rankdir=LR, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontcolor="#202124", fillcolor="#FFFFFF", color="#4285F4"]; edge [fontname="Helvetica", color="#5F6368", fontcolor="#202124"];

M [label="this compound\nM•+ (m/z 293/295)"]; F1 [label="Loss of •CH2CH3\n[M-29]+ (m/z 264/266)", fillcolor="#FBBC05"]; F2 [label="Loss of C3H7•\n[M-43]+ (m/z 250/252)", fillcolor="#FBBC05"]; F3 [label="Loss of C3H6 (Propene)\nMcLafferty Rearrangement\n[M-42]•+ (m/z 251/253)", fillcolor="#EA4335"]; F4 [label="Bromobenzenesulfonyl cation\n[Br-C6H4-SO2]+\n(m/z 219/221)", fillcolor="#34A853"]; F5 [label="Bromophenyl cation\n[Br-C6H4]+\n(m/z 155/157)", fillcolor="#34A853"]; F6 [label="Loss of SO2\nfrom F4", fillcolor="#EA4335"]; F7 [label="Tropylium-type ion\n[C7H6Br]+\n(m/z 169/171)", fillcolor="#4285F4"]; F8 [label="Benzyne radical cation\n[C6H4]•+\n(m/z 76)"];

M -> F1 [label=" α-cleavage"]; M -> F2 [label=" S-N cleavage"]; M -> F3 [label=" γ-H transfer"]; F2 -> F4 [label=" Rearrangement"]; F4 -> F5 [label=" -SO2"]; F5 -> F8 [label=" -Br•"]; M -> F7 [label=" Rearrangement & -SO2NH"]; } }

EI-MS Fragmentation Diagram Key Fragmentation Pathways in EI-MS:

-

Alpha-Cleavage: Cleavage of the C-C bond alpha to the nitrogen atom is a common pathway for N-alkyl compounds.[4] This results in the loss of an ethyl radical (•CH₂CH₃), leading to a prominent ion at m/z 264/266 .

-

S-N Bond Cleavage: The sulfonamide S-N bond can cleave, leading to the loss of the entire n-propylamino radical (•NHC₃H₇) or, more commonly, the formation of the stable bromobenzenesulfonyl cation at m/z 219/221 .

-

McLafferty Rearrangement: A characteristic rearrangement for compounds with a sufficiently long alkyl chain involves the transfer of a gamma-hydrogen to the sulfonyl oxygen, followed by the elimination of a neutral alkene (propene).[3] This produces a radical cation at m/z 251/253 .

-

Formation of Bromophenyl Cation: The bromobenzenesulfonyl cation (m/z 219/221) readily loses sulfur dioxide (SO₂), a stable neutral molecule, to form the bromophenyl cation at m/z 155/157 .[5] This is often a very abundant ion.

-

Tropylium Ion Formation: Alkyl-substituted benzene rings can rearrange to form a stable tropylium ion.[6] While less direct for this structure, ions corresponding to a bromotropylium-type structure may be observed.

-

Loss of Bromine: The bromophenyl cation can subsequently lose a bromine radical to form a benzyne radical cation at m/z 76 .

Electrospray Ionization (ESI-MS/MS) Fragmentation Pathway

In positive-mode ESI, the molecule is protonated, typically on the sulfonamide nitrogen, to form the [M+H]⁺ ion at m/z 294/296 . Tandem mass spectrometry (MS/MS) of this precursor ion reveals fragmentation driven by charge-initiated processes.

dot graph "ESI_Fragmentation_Pathway" { graph [layout=dot, rankdir=LR, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontcolor="#202124", fillcolor="#FFFFFF", color="#34A853"]; edge [fontname="Helvetica", color="#5F6368", fontcolor="#202124"];

M [label="Protonated Molecule\n[M+H]+ (m/z 294/296)"]; F1 [label="Loss of C3H6 (Propene)\n[M+H-42]+ (m/z 252/254)", fillcolor="#FBBC05"]; F2 [label="Loss of SO2\n[M+H-64]+ (m/z 230/232)", fillcolor="#EA4335"]; F3 [label="Bromobenzenium ion\n[Br-C6H5]+ (m/z 156/158)", fillcolor="#4285F4"]; F4 [label="Protonated Bromobenzenesulfonic acid\n[Br-C6H4-SO3H2]+\n(m/z 237/239)"];

M -> F1 [label=" Neutral Loss"]; M -> F2 [label=" Rearrangement & Elimination"]; F1 -> F3 [label=" -SO2NH2"]; M -> F4 [label=" S-N Cleavage & H-transfer"]; }

ESI-MS/MS Fragmentation Diagram Key Fragmentation Pathways in ESI-MS/MS:

-

Neutral Loss of Propene: The most common fragmentation pathway for protonated N-alkyl sulfonamides is the loss of the alkyl group as a neutral alkene. Here, the loss of propene (C₃H₆) results in the formation of the protonated 4-bromobenzenesulfonamide ion at m/z 252/254 .

-

Elimination of Sulfur Dioxide (SO₂): A unique rearrangement can occur in the gas phase, leading to the elimination of a neutral SO₂ molecule from the protonated precursor.[7][8] This fragmentation pathway is susceptible to substitutions on the aromatic ring and results in an ion at m/z 230/232 .[7][8] Electron-withdrawing groups, such as bromine, can promote this SO₂ extrusion.[7]

-

S-N Bond Cleavage: Dissociation of the protonated S-N bond can lead to the formation of an ion-neutral complex.[9][10] This can result in the formation of the protonated bromobenzenesulfonic acid ion at m/z 237/239 .

Summary of Key Fragments

The following table summarizes the most anticipated and diagnostic fragment ions for this compound.

| m/z (Isotopic Pair) | Proposed Ion Structure / Origin | Ionization Mode |

| 293 / 295 | Molecular Ion [M]•+ | EI |

| 294 / 296 | Protonated Molecule [M+H]⁺ | ESI |

| 264 / 266 | [M - C₂H₅]⁺ | EI |

| 252 / 254 | [M+H - C₃H₆]⁺ | ESI |

| 251 / 253 | [M - C₃H₆]•+ (McLafferty) | EI |

| 230 / 232 | [M+H - SO₂]⁺ | ESI |

| 219 / 221 | [BrC₆H₄SO₂]⁺ | EI |

| 155 / 157 | [BrC₆H₄]⁺ | EI |

| 76 | [C₆H₄]•+ | EI |

Experimental Protocol: LC-MS/MS Analysis

This protocol provides a general framework for the analysis of this compound. Optimization may be required based on the specific instrumentation used.

A. Sample Preparation

-

Prepare a 1 mg/mL stock solution of this compound in methanol or acetonitrile.

-

Dilute the stock solution to a working concentration of 1-10 µg/mL using the initial mobile phase composition.

B. Liquid Chromatography (LC) Conditions

-

Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 2 µL.

C. Mass Spectrometry (MS) Conditions

-

Ionization Source: Electrospray Ionization (ESI), Positive Mode.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120 °C.

-

Desolvation Temperature: 350 °C.

-

Full Scan MS: Scan range m/z 100-400 to observe the protonated molecule [M+H]⁺ at m/z 294/296.

-

Tandem MS (MS/MS):

-

Precursor Ion: Select m/z 294.

-

Collision Energy: Apply a ramp of collision energies (e.g., 10-40 eV) to observe the primary fragment ions (e.g., m/z 252, 230).

-

Conclusion

The mass spectrometric fragmentation of this compound is predictable and yields structurally significant ions under both EI and ESI conditions. Key diagnostic features include the characteristic bromine isotopic pattern, cleavages at the S-N bond, α-cleavage of the N-propyl group, and rearrangements leading to the loss of propene and sulfur dioxide. By leveraging the principles and data outlined in this guide, researchers can confidently identify and characterize this and related sulfonamide compounds, accelerating research and development efforts.

References

- 1. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 5. aaqr.org [aaqr.org]

- 6. whitman.edu [whitman.edu]

- 7. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Crystal structure and molecular geometry of 4-bromo-N-(propylcarbamoyl)benzenesulfonamide

An In-Depth Technical Guide to the Crystal Structure and Molecular Geometry of 4-bromo-N-(propylcarbamoyl)benzenesulfonamide

Executive Summary

This technical guide provides a comprehensive analysis of the three-dimensional structure of 4-bromo-N-(propylcarbamoyl)benzenesulfonamide, a sulfonylurea compound of interest in medicinal and materials chemistry. Sulfonylureas are a well-established class of drugs, primarily used as anti-diabetic agents, but also showing potential as herbicides and diuretic agents.[1][2][3] The introduction of a bromine atom onto the phenyl ring significantly influences the molecule's electronic properties and, consequently, its crystal packing and intermolecular interactions. Through a detailed examination of single-crystal X-ray diffraction data, this guide elucidates the precise molecular geometry, conformational state, and the intricate network of non-covalent interactions that govern the supramolecular assembly of this compound in the solid state. Key findings indicate that the crystal packing is dominated by a robust network of N—H⋯O and C—H⋯O hydrogen bonds, which organize the molecules into infinite one-dimensional chains.[1][2][3] This structural information is critical for understanding its physicochemical properties and provides a foundational basis for the rational design of new therapeutic agents and crystalline materials.

Introduction: The Significance of Sulfonylurea Structures

The sulfonylurea moiety (R-SO₂NHCONH-R') is a cornerstone pharmacophore in medicinal chemistry. Compounds bearing this functional group have been extensively developed for the treatment of Type II diabetes by stimulating insulin secretion from pancreatic β-cells.[1] The biological activity of these compounds is intimately linked to their three-dimensional shape and their ability to form specific hydrogen bonds with protein targets.

The crystal structure of a molecule provides the most definitive depiction of its conformation and the non-covalent interactions it preferentially forms. In the case of 4-bromo-N-(propylcarbamoyl)benzenesulfonamide (also known as bromopropamide), understanding its solid-state structure is paramount.[1] Halogenation, specifically bromination, is a common strategy in drug design to modulate properties such as lipophilicity, metabolic stability, and binding affinity. The bromine atom can also participate in halogen bonding, a directional non-covalent interaction that can significantly influence crystal packing. Therefore, a detailed structural analysis offers insights into:

-

Molecular Conformation: The preferred spatial arrangement of the flexible propyl and carbamoyl groups relative to the rigid bromophenyl ring.

-

Intermolecular Interactions: The specific hydrogen bonds and other weak interactions that dictate how the molecules pack together.

-

Structure-Property Relationships: How the substitution of a bromine atom, compared to chlorine (as in chlorpropamide) or a methyl group (as in tolbutamide), affects the overall crystal architecture.[1][2]

This guide synthesizes the experimental data to present a holistic view of the compound's structural chemistry, providing a valuable resource for researchers in crystallography, medicinal chemistry, and pharmaceutical sciences.

Synthesis and Crystallization

The synthesis of 4-bromo-N-(propylcarbamoyl)benzenesulfonamide was achieved through a novel and atom-efficient methodology.[2] This approach involves the in situ generation of n-propylisocyanate from n-propylcarbamic chloride, which is then directly captured by 4-bromobenzenesulfonamide. The use of potassium carbonate as a base and refluxing toluene as the solvent facilitates this reaction.[2] This method is advantageous over traditional routes that proceed via carbamate or carbonate intermediates, offering a more streamlined process.[2]

High-quality single crystals, suitable for X-ray diffraction, were obtained by slow evaporation. The synthesized powder was dissolved in methanol to create a supersaturated solution, which was then allowed to evaporate slowly at room temperature over several days, yielding large, well-defined single crystals.[2]

Experimental Workflow: Synthesis and Crystallization

Caption: Workflow for the synthesis and single-crystal growth.

Molecular Geometry and Conformation

Single-crystal X-ray diffraction analysis reveals that 4-bromo-N-(propylcarbamoyl)benzenesulfonamide crystallizes in the centrosymmetric monoclinic space group C2/c.[1][2][3] The asymmetric unit contains a single molecule. The overall molecular structure adopts a distinct "L-shaped" conformation, which is a characteristic feature of related sulfonylureas like chlorpropamide.[1][2]

The brominated phenyl ring is nearly perpendicular to the sulfonyl urea n-propyl group, with the C4—S1—N1 angle being 105.65 (11)°.[1][2] The propyl chain itself adopts a stable, fully extended trans conformation.[2]

Key bond lengths and angles are within the expected ranges for similar structures.[2] Notably, the Br1—C1 bond length is 1.887 (2) Å, consistent with other bromophenyl-containing compounds.[1][2] The C1—C2 bond length of 1.363 (4) Å is the shortest within the phenyl ring, an effect attributed to the electron-withdrawing inductive effect of the bromine atom.[1][2]

Caption: Schematic of the molecular structure of the title compound.

Supramolecular Assembly and Crystal Packing

The crystal packing of 4-bromo-N-(propylcarbamoyl)benzenesulfonamide is primarily governed by a network of hydrogen bonds, resulting in a highly ordered and stable crystalline lattice.[1]

Hydrogen Bonding Interactions

The dominant intermolecular force is the classical hydrogen bond involving the sulfonylurea moiety. Specifically, intermolecular N—H⋯O hydrogen bonds link adjacent molecules into infinite chains that propagate along the b-axis direction of the unit cell.[1][2]

The key interactions are:

-

N1—H1⋯O3: A strong hydrogen bond where the sulfonamide proton (H1) interacts with the carbonyl oxygen (O3) of a neighboring molecule. The H1⋯O3 distance is 1.94 Å.[1][2]

-

N2—H2⋯O2: A weaker interaction where the urea proton (H2) interacts with a sulfonyl oxygen (O2) of another molecule, with an H2⋯O2 distance of 2.24 Å.[1]

Additionally, weaker C—H⋯O interactions contribute to the overall packing stability.[1] These intricate hydrogen-bonding patterns are confirmed by Hirshfeld surface analysis, which shows these interactions as prominent features on the molecular surface.[1][2]

Table 1: Hydrogen Bond Geometry

| D—H⋯A | D-H (Å) | H⋯A (Å) | D⋯A (Å) | D-H⋯A (°) |

| N1—H1⋯O3 | 0.86 | 1.94 | 2.791 (3) | 172 |

| N2—H2⋯O2 | 0.86 | 2.24 | 2.998 (3) | 147 |

| N2—H2⋯O3 | 0.86 | 2.64 | 3.351 (3) | 141 |

| Data sourced from Bookwala et al. (2022).[1] |

Phenyl Ring Stacking

Beyond hydrogen bonding, the crystal structure exhibits stacking of the bromophenyl rings. The molecules are arranged such that the phenyl rings of adjacent molecules are stacked in an anti-parallel fashion. The centroid-to-centroid distance between these stacked rings is 4.213 Å, indicating the presence of π-π interactions that further stabilize the crystal lattice.[1][2][4]

Crystal Packing Diagram Logic

Caption: Logical representation of key intermolecular interactions.

Crystallographic Data

The structure was determined using single-crystal X-ray diffraction at a temperature of 296 K.

Table 2: Crystal Data and Structure Refinement

| Parameter | Value |

| Chemical Formula | C₁₀H₁₃BrN₂O₃S |

| Formula Weight | 321.19 |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 22.181 (3) |

| b (Å) | 5.2536 (7) |

| c (Å) | 22.844 (3) |

| β (°) | 100.254 (4) |

| Volume (ų) | 2619.3 (6) |

| Z (molecules/unit cell) | 8 |

| Density (calculated, g/cm³) | 1.626 |

| Data sourced from Bookwala et al. (2022).[1][2] |

Conclusion

The solid-state structure of 4-bromo-N-(propylcarbamoyl)benzenesulfonamide has been unequivocally determined by single-crystal X-ray diffraction. The molecule adopts a characteristic L-shaped conformation, similar to its structural analogues chlorpropamide and tolbutamide. The crystal packing is dominated by a robust and directional network of intermolecular N—H⋯O hydrogen bonds, which assemble the molecules into infinite one-dimensional chains. These chains are further stabilized by weaker C—H⋯O and anti-parallel π-π stacking interactions between the bromophenyl rings. The detailed structural insights presented in this guide are fundamental to understanding the physicochemical properties of this compound and provide a critical framework for the future design of sulfonylurea derivatives with tailored solid-state properties and biological activities.

References

A Technical Guide to 4-Bromo-n-propylbenzenesulfonamide: A Prospective Carbonic Anhydrase Inhibitor

Abstract

This technical guide provides a comprehensive exploration of 4-Bromo-n-propylbenzenesulfonamide as a potential inhibitor of carbonic anhydrase (CA) enzymes. Carbonic anhydrases are a family of ubiquitous metalloenzymes critical to numerous physiological processes, and their inhibition has led to therapies for glaucoma, epilepsy, and cancer.[1][2] This document delineates the scientific rationale for investigating benzenesulfonamide derivatives, details the synthetic pathway for this compound, proposes its mechanism of inhibitory action, and provides robust, field-proven protocols for its evaluation. By integrating chemical synthesis, biochemical assays, and structure-activity relationship (SAR) analysis, we present a complete framework for researchers and drug development professionals investigating novel CA inhibitors.

The Rationale: Carbonic Anhydrases as Therapeutic Targets

Carbonic anhydrases (CAs) are zinc-containing metalloenzymes that catalyze the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[1][3] This fundamental reaction is crucial for maintaining acid-base balance, respiration, CO₂ transport, and electrolyte secretion.[3][4]

In mammals, at least 16 different CA isoforms have been identified, each with distinct tissue distribution and cellular localization.[1][5][6] They can be broadly categorized as:

-

Cytosolic: CA I, CA II, CA III, CA VII

-

Membrane-bound: CA IV, CA IX, CA XII, CA XIV

-

Mitochondrial: CA VA, CA VB

-

Secreted: CA VI

The varied roles and locations of these isoforms mean that their dysregulation is implicated in numerous pathologies. For instance, overexpression of CA II is linked to glaucoma, while the tumor-associated isoforms CA IX and CA XII are markers of hypoxia and contribute to the acidic microenvironment of solid tumors, promoting cancer progression.[2][7][8] This makes isoform-specific CA inhibitors highly sought-after therapeutic agents.